N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core linked to a sulfanyl acetamide group. The molecule is substituted with a 3-chloro-2-methylphenyl group on the acetamide nitrogen and a 2-methylphenyl group on the thienopyrimidinone ring. The compound’s synthesis likely involves coupling a thienopyrimidinone intermediate with a chloroacetanilide derivative under basic conditions, as seen in analogous reactions .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-2-[3-(2-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S2/c1-13-6-3-4-9-18(13)26-21(28)20-17(10-11-29-20)25-22(26)30-12-19(27)24-16-8-5-7-15(23)14(16)2/h3-11H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWHQNWEGMRHMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-2-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is . Its structure includes a thieno-pyrimidine moiety linked to a chloro-methylphenyl group and an acetamide functional group. The presence of sulfur and chlorine atoms in the structure may contribute to its biological activity.
Structural Formula
- Molecular Formula :
- SMILES : CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=C(C(=CC=C4)Cl)C
- InChIKey : KCBJVPQXCMDZQI-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies involving thieno-pyrimidine derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria.
Case Study : A study on related thieno-pyrimidine compounds demonstrated that modifications in the substituent groups significantly affect their antimicrobial efficacy. The introduction of electron-withdrawing groups enhanced the activity against specific bacterial strains.
Antioxidant Activity
The compound's potential as an antioxidant has been explored, particularly in relation to its ability to scavenge free radicals. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay is commonly used to evaluate antioxidant capacity.
| Compound | IC50 (µM) |
|---|---|
| N-(3-chloro-2-methylphenyl)-2-{...} | TBD |
| Standard Antioxidant (e.g., Ascorbic Acid) | 50 |
Preliminary results suggest that the compound may demonstrate comparable or superior antioxidant activity relative to standard antioxidants when appropriately modified.
Research Findings
- Antimicrobial Screening : In vitro studies have shown that derivatives of thieno-pyrimidine structures possess broad-spectrum antimicrobial activity. The incorporation of sulfur atoms appears to enhance this activity due to their role in disrupting microbial cell membranes.
- Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic pathways in bacteria, potentially through interference with nucleic acid synthesis or cell wall integrity.
- Structure-Activity Relationship (SAR) : Variations in the molecular structure significantly influence biological activity. For example, the presence of halogen substituents has been correlated with increased potency against certain pathogens.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Physicochemical Properties
- Melting Points: Target Compound: Not reported in evidence, but analogues like show mp ~230°C, influenced by chloro substituents. N-(4-Chlorophenyl) diaminopyrimidine derivative: Crystallinity and stability enhanced by hydrogen bonding (N–H···O/S interactions) .
- Spectroscopic Data :
ADMET Considerations
- Metabolic Stability: Chloro substituents reduce oxidative metabolism, as observed in , suggesting longer half-life than non-halogenated analogues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
